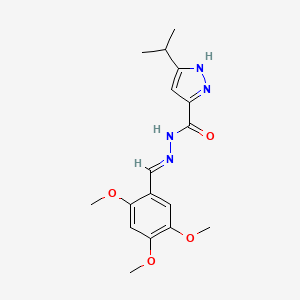
3-(Piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(Piperidin-1-ylcarbonothioyl)phényl 3,4,5-triméthoxybenzoate est un composé organique complexe qui présente un cycle pipéridine et un ester benzoate. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. La présence du cycle pipéridine, un motif courant dans de nombreux composés pharmacologiquement actifs, ajoute à son importance.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(Piperidin-1-ylcarbonothioyl)phényl 3,4,5-triméthoxybenzoate implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du dérivé de pipéridine : Le cycle pipéridine est introduit par une réaction de cyclisation impliquant un précurseur approprié.
Thioylation : Le dérivé de pipéridine est ensuite réagi avec un composé thiocarbonyle pour introduire le groupe carbonothioyl.
Estérification : La dernière étape implique l’estérification de l’intermédiaire avec l’acide 3,4,5-triméthoxybenzoïque en milieu acide pour former le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs automatisés, de la chimie en flux continu et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(Piperidin-1-ylcarbonothioyl)phényl 3,4,5-triméthoxybenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents comme l’hydrure de lithium et d’aluminium.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nitration en utilisant un mélange d’acide nitrique et d’acide sulfurique.
Principaux produits
Oxydation : Dérivés oxydés avec des groupes fonctionnels tels que les acides carboxyliques.
Réduction : Dérivés réduits avec des groupes fonctionnels tels que les alcools.
Substitution : Composés aromatiques substitués avec des groupes comme le nitro ou l’halogène.
4. Applications de recherche scientifique
Le 3-(Piperidin-1-ylcarbonothioyl)phényl 3,4,5-triméthoxybenzoate a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigated pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa similitude structurelle avec des composés pharmacologiquement actifs connus.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que les polymères et les revêtements.
Applications De Recherche Scientifique
3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action du 3-(Piperidin-1-ylcarbonothioyl)phényl 3,4,5-triméthoxybenzoate implique son interaction avec des cibles moléculaires spécifiques. Le cycle pipéridine peut interagir avec divers récepteurs et enzymes, modulant leur activité. Le composé peut également interférer avec les voies cellulaires, conduisant à ses effets biologiques observés. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Phényl-1-pipéridin-3-ylpropan-1-one : Un composé avec une structure de cycle pipéridine similaire.
Acide 3-(pipéridine-1-carbonyl)phénylboronique : Un autre composé comportant un cycle pipéridine et un groupe phényle.
Unicité
Le 3-(Piperidin-1-ylcarbonothioyl)phényl 3,4,5-triméthoxybenzoate est unique en raison de la présence à la fois du cycle pipéridine et de l’ester triméthoxybenzoate. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C22H25NO5S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
[3-(piperidine-1-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H25NO5S/c1-25-18-13-16(14-19(26-2)20(18)27-3)22(24)28-17-9-7-8-15(12-17)21(29)23-10-5-4-6-11-23/h7-9,12-14H,4-6,10-11H2,1-3H3 |
Clé InChI |
GEDBISXQUGRCMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C(=S)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11661899.png)
![N-(2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]methoxy}-1,1,1,3,3,3-hexafluoropropan-2-yl)furan-2-carboxamide](/img/structure/B11661903.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11661910.png)
![N'-[(Z)-naphthalen-1-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11661914.png)
![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11661919.png)
![2-chloro-3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11661927.png)
![ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11661932.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661939.png)

![2,4-dichloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B11661952.png)
![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11661961.png)

![9-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11661976.png)
